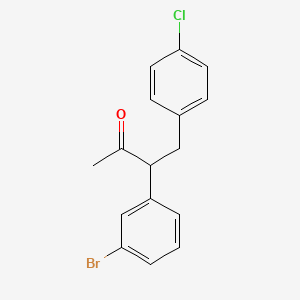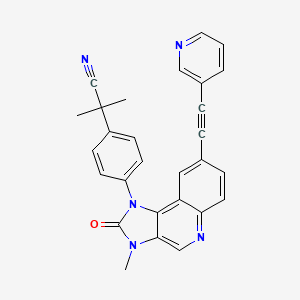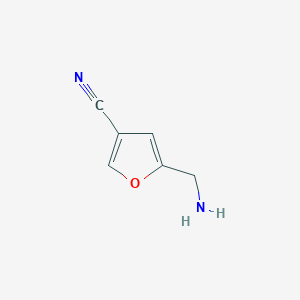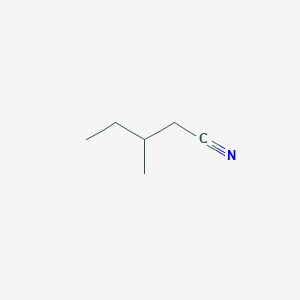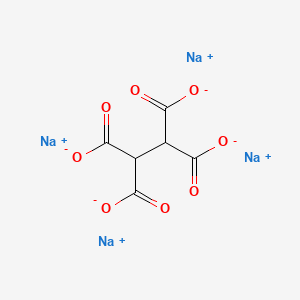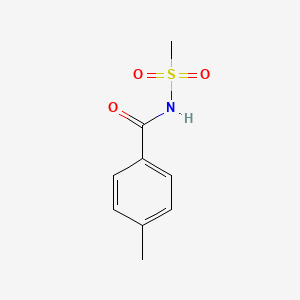
4-Methyl-N-(methylsulfonyl)benzamide
Vue d'ensemble
Description
4-Methyl-N-(methylsulfonyl)benzamide, also known as MSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSB is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of benzoic acid and has a molecular weight of 225.28 g/mol.
Applications De Recherche Scientifique
Inhibition of Dengue RNA-dependent RNA Polymerase
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry and Virology .
Summary of the Application
4-Methyl-N-(methylsulfonyl)benzamide has been used in the design of novel inhibitors of dengue RNA-dependent RNA polymerase . This is significant because dengue is a mosquito-borne viral disease that has been a growing global health concern .
Methods of Application or Experimental Procedures
The researchers used in situ modifications of the crystal structure of a complex involving 4-Methyl-N-(methylsulfonyl)benzamide and dengue RNA-dependent RNA polymerase . They prepared 3D models of these complexes for a training set of 18 compounds with experimentally determined inhibitory potencies .
Results or Outcomes
The researchers were able to identify new compounds with predicted inhibitory potencies up to 30 times lower than that of the original compound .
Antioxidant and Antibacterial Activities
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry and Microbiology .
Summary of the Application
4-Methyl-N-(methylsulfonyl)benzamide has been used in the synthesis of novel benzamide compounds, which have shown antioxidant and antibacterial activities .
Methods of Application or Experimental Procedures
The researchers synthesized a series of novel benzamide compounds starting from 2,3-dimethoxybenzamide and amine derivatives . The compounds were then tested for their in vitro growth inhibitory activity against different bacteria .
Results or Outcomes
Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Synthesis of Novel Antimicrobials
Summary of the Application
4-Methyl-N-(methylsulfonyl)benzamide has been used in the synthesis of novel antimicrobials . These antimicrobials combine the effects of two or more agents, representing a promising antibacterial therapeutic strategy .
Methods of Application or Experimental Procedures
The researchers synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .
Results or Outcomes
The synthesized molecules are expected to have antibacterial activity, although the specific results or outcomes are not mentioned in the search result .
Biological Potential of Indole Derivatives
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry and Pharmacology .
Summary of the Application
4-Methyl-N-(methylsulfonyl)benzamide, as an indole derivative, has shown clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Methods of Application or Experimental Procedures
The researchers synthesized various scaffolds of indole for screening different pharmacological activities .
Results or Outcomes
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
Propriétés
IUPAC Name |
4-methyl-N-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7-3-5-8(6-4-7)9(11)10-14(2,12)13/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDNMIQFBSJNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467250 | |
| Record name | 4-Methyl-N-(methylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-(methylsulfonyl)benzamide | |
CAS RN |
827624-81-7 | |
| Record name | 4-Methyl-N-(methylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


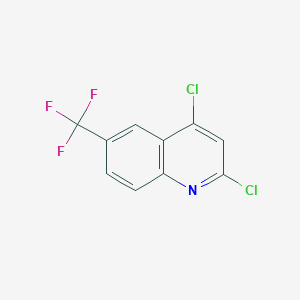
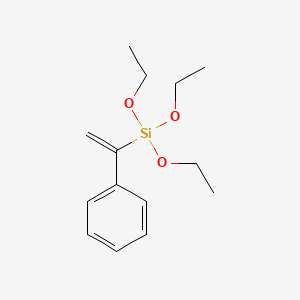
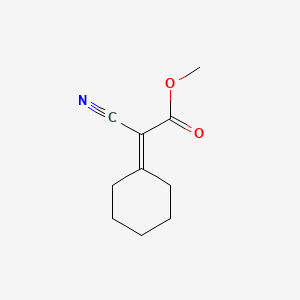
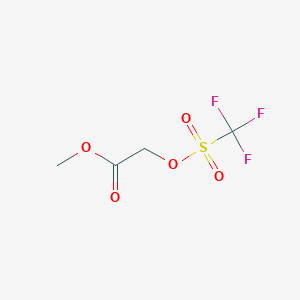
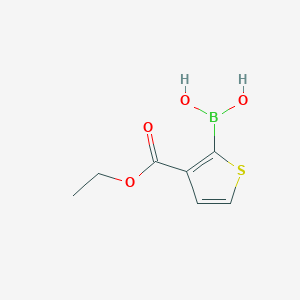
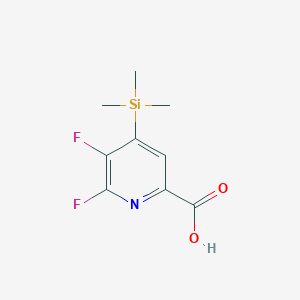
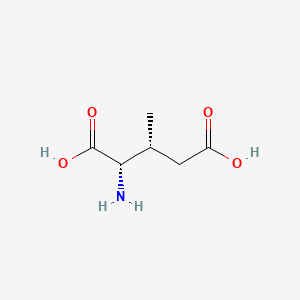
![1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-](/img/structure/B1609937.png)
